2,3-Difluoropyridine 1-oxide
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Overview
Description
2,3-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound characterized by the presence of two fluorine atoms at the 2nd and 3rd positions of the pyridine ring, along with an oxygen atom bonded to the nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoropyridine 1-oxide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of substituted 2,3-halopyridines with fluoride salts in the presence of phase transfer catalysts. This reaction is often carried out in polar aprotic solvents to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The choice of catalysts and solvents is crucial to minimize by-products and maximize the yield.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions:
Substitution: Reagents such as potassium fluoride or tetraalkylammonium fluoride in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Metal hydrides or catalytic hydrogenation.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives .
Scientific Research Applications
2,3-Difluoropyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoropyridine 1-oxide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific pathways, depending on the target. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
- 2,3-Difluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
Comparison: 2,3-Difluoropyridine 1-oxide is unique due to the presence of the oxygen atom bonded to the nitrogen in the pyridine ring. This structural feature imparts distinct chemical properties, such as increased polarity and reactivity, compared to other difluoropyridine derivatives .
Properties
Molecular Formula |
C5H3F2NO |
---|---|
Molecular Weight |
131.08 g/mol |
IUPAC Name |
2,3-difluoro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3F2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H |
InChI Key |
WTFAOIJGOXEANN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])F)F |
Origin of Product |
United States |
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